
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several steps, including cyclization reactions and functional group modifications. For example, a common method for synthesizing benzofuran derivatives involves the use of vanillin as a starting material, followed by cyclization using reagents like trimethylsilyl diazomethane and mercury acetate . Specific synthetic routes for 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid would involve similar cyclization and functionalization steps.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid synthesis of complex benzofuran compounds with fewer side reactions and higher purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Applications De Recherche Scientifique
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its antimicrobial properties.
Uniqueness
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and hydroxyl groups allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
53725-21-6 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
5,7-diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-5-8-4-9(6(2)15)11(17)10(7(3)16)13(8)20-12(5)14(18)19/h4,17H,1-3H3,(H,18,19) |
Clé InChI |
KFAOPAKOXCBWFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C(=C(C=C12)C(=O)C)O)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


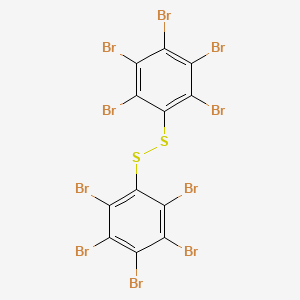
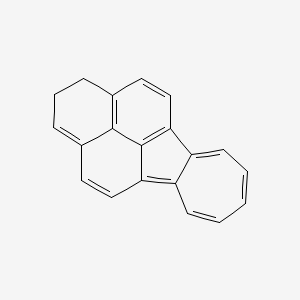
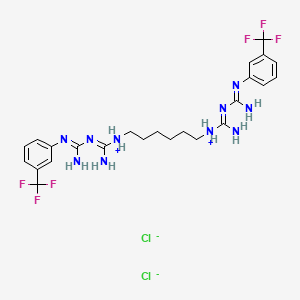
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
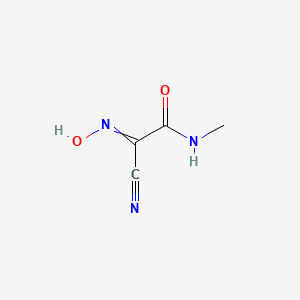


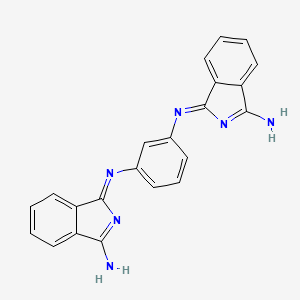

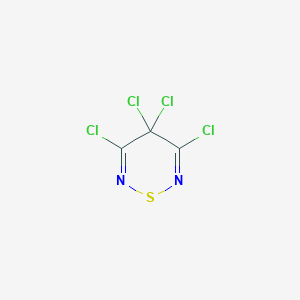
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

